N-Phenylnicotinamide
Overview
Description
Mechanism of Action
Target of Action
N-Phenylnicotinamide is a derivative of Nicotinamide, a form of Vitamin B3 . The primary targets of Nicotinamide are the NAD-dependent protein deacylase sirtuin-5, mitochondrial, and L-lactate dehydrogenase A chain . These proteins play crucial roles in cellular metabolism and energy production.
Mode of Action
Nicotinamide acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme involved in redox reactions and energy metabolism .
Biochemical Pathways
This compound likely participates in the NAD biosynthetic pathways due to its structural similarity to Nicotinamide . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and the electron transport chain, which are essential for cellular energy production .
Result of Action
Given its structural similarity to nicotinamide, it may have similar effects, such as restoring cellular nad+ pool, attenuating oxidative stress and inflammatory response, enhancing extracellular matrix and skin barrier .
Biochemical Analysis
Biochemical Properties
N-Phenylnicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is known to bind with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nicotinate and nicotinamide It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of nicotinic acid derivatives in the presence of aniline. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: N-Phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Phenyl-3-aminopyridine.
Substitution: Halogenated derivatives like 5-bromo-N-phenylnicotinamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-Phenylnicotinamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Nicotinamide, N-Phenylpyridine-3-carboximidic acid, and 5-Bromo-N-phenylnicotinamide.
Uniqueness: Unlike nicotinamide, this compound has a phenyl group that enhances its lipophilicity and potential for crossing biological membranes. Compared to N-Phenylpyridine-3-carboximidic acid, it has different electronic properties due to the amide linkage. .
This compound stands out due to its versatile chemical reactivity and potential applications across various scientific disciplines. Its unique structural features and ability to undergo diverse chemical transformations make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXIOZBHWFCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169950 | |
Record name | Nicotinanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-96-1 | |
Record name | Nicotinanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1752-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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